![molecular formula C11H15BrClNO B1520411 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride CAS No. 346705-24-6](/img/structure/B1520411.png)
2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride
Overview
Description
“2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 346705-24-6 . It has a molecular weight of 292.6 and its IUPAC name is 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride” is 1S/C11H14BrNO.ClH/c1-14-11-5-4-8 (12)7-9 (11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride” is a powder . The storage temperature and shipping temperature are normal .Scientific Research Applications
Antiviral Activity
Brominated derivatives of pyrimidines and tubercidin analogues have been investigated for their antiviral properties. For instance, compounds with bromination at specific positions demonstrated marked inhibition of retrovirus replication in cell culture, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003); (Bergstrom et al., 1984).
Corrosion Inhibition
A pyridine derivative demonstrated significant corrosion inhibition efficiency on mild steel in hydrochloric acid medium, suggesting potential applications of brominated pyrrolidine derivatives in protecting metal surfaces (Saady et al., 2020).
Synthetic Applications
Brominated compounds are pivotal in organic synthesis, serving as intermediates in the construction of complex molecules. For example, selective palladium-mediated functionalization has been utilized for synthesizing natural alkaloids (Baeza et al., 2010). Additionally, ring contraction of piperidines to pyrrolidines highlights the utility of brominated intermediates in achieving structural transformations (Tehrani et al., 2000).
Fluorophores Development
Research on pyridine derivatives has led to the creation of highly emissive fluorophores in solution and solid states, indicating the potential for brominated pyrrolidine compounds in developing new materials for optical applications (Hagimori et al., 2019).
Fungicidal Activity
Brominated compounds containing the pyrrolidine-2,4-dione moiety have shown visible fungicidal activity against various fungi, suggesting a role in developing novel agricultural chemicals (Guihua et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEPJFBYENXDDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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